molecular formula C12H25N3O2 B13456574 tert-butyl N-[2-(piperazin-1-yl)propyl]carbamate CAS No. 1511460-82-4

tert-butyl N-[2-(piperazin-1-yl)propyl]carbamate

Cat. No.: B13456574
CAS No.: 1511460-82-4
M. Wt: 243.35 g/mol
InChI Key: BXSWJKNYUSVRQK-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(piperazin-1-yl)propyl]carbamate is a Boc (tert-butoxycarbonyl)-protected amine derivative widely utilized in organic and medicinal chemistry as a protective intermediate. The compound features a piperazine ring linked via a propyl chain to a Boc group, which safeguards the amine functionality during synthetic processes. Its molecular formula is C₁₂H₂₅N₃O₂, with a molecular weight of 278.58 g/mol . This structural motif is critical for enabling selective deprotection under acidic conditions, facilitating subsequent functionalization in multi-step syntheses, particularly in drug discovery pipelines targeting central nervous system (CNS) disorders, kinase inhibitors, and antimicrobial agents.

Properties

CAS No.

1511460-82-4

Molecular Formula

C12H25N3O2

Molecular Weight

243.35 g/mol

IUPAC Name

tert-butyl N-(2-piperazin-1-ylpropyl)carbamate

InChI

InChI=1S/C12H25N3O2/c1-10(15-7-5-13-6-8-15)9-14-11(16)17-12(2,3)4/h10,13H,5-9H2,1-4H3,(H,14,16)

InChI Key

BXSWJKNYUSVRQK-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)N1CCNCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(piperazin-1-yl)propyl]carbamate typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile or dichloromethane at room temperature. The general reaction scheme is as follows:

Piperazine+tert-Butyl chloroformatetert-Butyl N-[2-(piperazin-1-yl)propyl]carbamate\text{Piperazine} + \text{tert-Butyl chloroformate} \rightarrow \text{this compound} Piperazine+tert-Butyl chloroformate→tert-Butyl N-[2-(piperazin-1-yl)propyl]carbamate

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the piperazine ring.

    Oxidation and Reduction: The piperazine ring can be oxidized or reduced under specific conditions, leading to various derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with other organic molecules, forming more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides or sulfonates in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield N-alkylated piperazine derivatives, while oxidation can produce N-oxide derivatives.

Scientific Research Applications

Chemistry: tert-Butyl N-[2-(piperazin-1-yl)propyl]carbamate is used as a building block in the synthesis of various organic compounds. It is particularly valuable in the development of heterocyclic compounds and as a protecting group for amines.

Biology and Medicine: In medicinal chemistry, the compound is used in the design and synthesis of potential drug candidates. The piperazine ring is a common feature in many pharmaceuticals, including antipsychotics, antihistamines, and anti-infective agents.

Industry: The compound is used in the production of specialty chemicals and intermediates for agrochemicals and pharmaceuticals. Its reactivity and functional groups make it a versatile intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(piperazin-1-yl)propyl]carbamate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The piperazine ring can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table and analysis highlight key structural and functional distinctions between tert-butyl N-[2-(piperazin-1-yl)propyl]carbamate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
This compound C₁₂H₂₅N₃O₂ 278.58 Piperazine, Boc group Amine protection in peptide synthesis and drug intermediates
tert-butyl N-[3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)propyl]carbamate C₁₅H₁₉ClN₃O₃ 270 (LCMS) Benzimidazolone, Chlorine Kinase inhibitor scaffolds; chlorine enhances electrophilicity
tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate C₁₁H₂₂N₄O₂ ~242 (estimated) Azide group Click chemistry applications (e.g., bioconjugation via CuAAC)
tert-butyl N-[2-(3,4-dimethoxyphenyl)-6-{[3-(piperazin-1-yl)propyl]carbamoyl}imidazo[1,2-a]pyridin-8-yl]carbamate (30) C₂₈H₃₉N₆O₅ 539.4 Piperazine, Imidazopyridine, Methoxy groups Anticancer candidates; piperazine enhances target binding
tert-butyl (3-(3-fluoropiperidin-1-yl)propyl)carbamate C₁₃H₂₅FN₂O₂ 261.2 Fluoropiperidine Improved metabolic stability and lipophilicity for CNS drugs

Key Comparative Insights

Piperazine vs. Piperidine Derivatives :

  • The presence of piperazine (two secondary amines) in the target compound increases hydrogen-bonding capacity and basicity compared to piperidine (one tertiary amine) derivatives like compound 31 in . This distinction impacts pharmacokinetics; piperazine derivatives often exhibit enhanced solubility and target engagement in polar environments .
  • Fluorinated analogs (e.g., ) leverage fluorine's electronegativity to improve metabolic stability and blood-brain barrier penetration, critical for CNS-targeted therapies .

Functional Group Modifications :

  • Azide-containing derivatives () prioritize reactivity for bioconjugation but may compromise stability under prolonged storage .
  • Benzimidazolone -modified analogs () introduce aromatic rigidity and halogenated substituents (e.g., chlorine), enhancing binding to hydrophobic enzyme pockets in kinase inhibition .

Molecular Weight and Solubility :

  • Bulkier derivatives like compound 30 (539.4 g/mol) face solubility challenges but excel in targeted interactions with DNA or protein active sites .
  • The target compound (278.58 g/mol) balances moderate lipophilicity and aqueous solubility, making it versatile for diverse synthetic workflows .

Challenges and Optimization

  • Solubility-Permeability Trade-off : While piperazine enhances solubility, excessive polarity (e.g., compound 30) may limit membrane permeability, necessitating prodrug strategies .
  • Azide Stability : Azido derivatives require low-temperature storage to prevent undesired decomposition or side reactions .

Biological Activity

Tert-butyl N-[2-(piperazin-1-yl)propyl]carbamate is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The compound has a molecular formula of C12H22N2O2C_{12}H_{22}N_{2}O_{2} and a molecular weight of approximately 226.32 g/mol. Its structure includes a tert-butyl group, a piperazine moiety, and a carbamate functional group, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Piperazine Derivative : The initial step often involves the reaction of piperazine with an appropriate alkyl halide.
  • Carbamate Formation : The piperazine derivative is then reacted with tert-butyl chloroformate to form the carbamate linkage.
  • Purification : The final product is purified through recrystallization or chromatography.

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

  • Antidepressant Effects : Studies suggest that compounds with similar structures may influence serotonin and norepinephrine levels in the brain, potentially offering therapeutic avenues for treating depression.
  • Anticholinesterase Activity : The compound has shown promise in inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's disease. In vitro assays demonstrated effective inhibition at micromolar concentrations .

Binding Affinity Studies

Interaction studies reveal that this compound binds to various receptors:

  • Dopamine Receptors : It has been evaluated for its affinity towards dopamine receptor subtypes, which are critical in managing conditions like schizophrenia and Parkinson's disease.
  • Serotonin Receptors : The compound's interaction with serotonin receptors suggests potential applications in mood disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound:

  • Study on Anticholinesterase Activity : In a comparative study, compounds similar to this compound were tested for AChE inhibition. Results indicated that modifications to the alkyl chain significantly affected inhibitory potency .
  • Dopamine Receptor Binding : A study characterized the binding affinity of various carbamates to dopamine receptors, highlighting how structural variations influence receptor selectivity and activity .

Data Table: Comparison of Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundTert-butyl group, piperazine moietyAnticholinesterase, potential antidepressant
N-[2-(4-fluorophenyl)-2-(piperazin-1-yl)ethyl]carbamateFluorophenyl substitutionEnhanced selectivity for certain receptors
N-(4-methylphenyl)-N-[2-(piperazin-1-yl)ethyl]carbamateMethyl substitution on phenyl ringDifferent pharmacokinetics

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